molecular formula C14H18BrNO2 B8581281 Ethyl 1-(4-bromophenyl)piperidine-4-carboxylate CAS No. 1415794-24-9

Ethyl 1-(4-bromophenyl)piperidine-4-carboxylate

Cat. No.: B8581281
CAS No.: 1415794-24-9
M. Wt: 312.20 g/mol
InChI Key: HCIGHBJGOMVREH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

1415794-24-9

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

HCIGHBJGOMVREH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of ethyl piperidine-4-carboxylate (3.27 mL, 21.20 mmol), 1,4-dibromobenzene (5 g, 21.20 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.485 g, 0.53 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.990 g, 1.59 mmol) and Sodium Tert-Butoxide (2.444 g, 25.43 mmol) in anhydrous toluene (60 mL) was stirred at 85 °C under nitrogen for 16 hours. The reaction was cooled to ambient temperature, diluted with Ether (100 mL) and filtered through celite. The filtrate was evaporated in vacuo to yield crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in heptane. Pure fractions were evaporated to dryness to afford ethyl 1-(4-bromophenyl)piperidine-4-carboxylate (3.91 g, 59.1 %) as a yellow oil.
Quantity
0.0254 mol
Type
reagent
Reaction Step One
Quantity
0.06 L
Type
solvent
Reaction Step Two
Quantity
0.0212 mol
Type
reactant
Reaction Step Three
Quantity
0.0212 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(4-bromophenyl)piperidine-4-carboxylic acid (1.56 g, 5.5 mmol) in absolute ethanol (30 mL) was cooled to 0° C. and SOCl2 (1.18 g, 10 mmol) added drop-wise. The mixture was stirred to room temperature and heated to reflux for 3 hours. The reaction mixture was evaporated in vacuo and the residue dissolved in saturated aqueous solution of NaHCO3 (50 mL). The aqueous solution was extracted with EtOAc (3×30 mL). The organic extracts was dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (eluent; ethyl acetate: hexane=1:1) to yield the title compound pale brown oil 1.08 g. MS (m/z): 314 (M+2)+
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step Two

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